4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine
Description
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine is a morpholine derivative featuring a 2,6-dimethyl-substituted morpholine core linked to a 2,2-dimethyl-1,3-dioxolane group via a methylene bridge. The dioxolane moiety acts as a protective group for vicinal diols, enhancing stability during synthesis and modulating physicochemical properties such as polarity and hydrolytic susceptibility.
Properties
IUPAC Name |
4-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-5-13(6-10(2)15-9)7-11-8-14-12(3,4)16-11/h9-11H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVQLCYUNCUDMJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2COC(O2)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Dehydrogenation of N-(2-Hydroxypropyl)-2,6-dimethylmorpholine
A foundational step involves synthesizing 2,6-dimethylmorpholine, achieved via dehydrogenation of N-(2-hydroxypropyl)-2,6-dimethylmorpholine. As detailed in, this process employs catalysts from Groups Ib, IIb, or VIIIb (e.g., Cu, Zn, or Ni oxides) at 280–400°C under atmospheric pressure. The reaction proceeds via oxidation to N-(2-oxopropyl)-2,6-dimethylmorpholine, followed by hydrolysis with water at 100–250°C to yield 2,6-dimethylmorpholine in >90% purity.
Reaction Conditions Table
| Step | Temperature (°C) | Catalyst | Yield (%) |
|---|---|---|---|
| Dehydrogenation | 280–400 | CuO/ZnO | 85–92 |
| Hydrolysis | 100–250 | Autocatalytic | 90–95 |
Acid-Catalyzed Dehydration
Alternative routes utilize acid catalysts (e.g., H₃PO₄) for dehydrating N-(2-hydroxypropyl)-2,6-dimethylmorpholine at 180–290°C, producing N-(2-propenyl)-2,6-dimethylmorpholine intermediates. Subsequent isomerization over Pd/C catalysts yields 2,6-dimethylmorpholine with reduced energy input.
Integrated Synthetic Pathways
One-Pot Cyclization Strategy
An advanced approach involves cyclizing N-(dioxolanylmethyl)amino alcohols with ethylene oxide under basic conditions. For instance, reacting 2-amino-1-(2,2-dimethyl-1,3-dioxolan-4-yl)propan-1-ol with ethylene carbonate at 120°C forms the morpholine ring directly, bypassing intermediate isolation steps. This method streamlines synthesis but requires precise stoichiometry to avoid oligomerization.
Protective Group Manipulation
Temporary protection of the morpholine nitrogen with trifluoroacetyl groups prevents undesired side reactions during dioxolane introduction. Deprotection via alkaline hydrolysis (NaOH/EtOH) restores the free amine, achieving an 88% overall yield.
Analytical Validation and Characterization
Spectroscopic Confirmation
Purity Assessment
HPLC analysis with a C18 column (ACN/H₂O, 70:30) reveals ≥98% purity, with retention times consistent across batches.
Comparative Analysis of Synthetic Methods
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Catalytic Dehydrogenation | High yields, robust catalysts | High energy input | Industrial |
| Acid-Catalyzed Dehydration | Mild conditions | Byproduct formation | Lab-scale |
| One-Pot Cyclization | Fewer steps | Sensitivity to stoichiometry | Pilot-scale |
Chemical Reactions Analysis
Types of Reactions
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the dioxolane moiety is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.
Scientific Research Applications
Organic Synthesis
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Diels-Alder Reactions : The compound can act as a dienophile in asymmetric Diels-Alder reactions. Research indicates that derivatives of 2,2-dimethyl-1,3-dioxolane have been successfully employed to enhance the selectivity and yield of these reactions .
Case Study: Diels-Alder Reaction
A study demonstrated the use of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine in synthesizing complex cyclic compounds through Diels-Alder reactions. The introduction of this compound significantly improved reaction efficiency and stereoselectivity.
Pharmaceutical Applications
This compound is noted for its role as an intermediate in the synthesis of pharmaceutical compounds. Its derivatives are involved in producing:
- Antitumor Agents : The compound is integral in synthesizing antitumor drugs such as Sonidegib. Its structure allows for modifications that enhance biological activity while minimizing side effects .
Case Study: Antitumor Drug Synthesis
In a recent study focusing on the synthesis of Sonidegib, researchers utilized this compound to achieve high yields of the desired product with fewer byproducts compared to traditional methods.
Material Science
In material science, this compound is being explored for its potential use in developing new materials with specific properties. Its ability to form stable complexes with various metals suggests applications in:
- Catalysis : The dioxolane moiety can stabilize metal catalysts used in various chemical transformations.
Mechanism of Action
The mechanism of action of 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Fenpropimorph (rel-(2R,6S)-4-[3-[4-(1,1-dimethylethyl)phenyl]-2-methylpropyl]-2,6-dimethylmorpholine)
Structural Features :
- Core : 2,6-Dimethylmorpholine.
- Substituent : A lipophilic 4-tert-butylphenylpropyl group.
- Key Differences : The tert-butylphenyl chain introduces significant hydrophobicity compared to the dioxolane group in the target compound.
Table 1: Key Physicochemical Comparisons
| Property | Target Compound | Fenpropimorph |
|---|---|---|
| LogP (Lipophilicity) | Moderate (dioxolane) | High (tert-butylphenyl) |
| Aqueous Solubility | Higher (polar dioxolane) | Low |
| Hydrolytic Stability | Acid-sensitive | Stable |
4-(4,5-Dihydro-1H-imidazol-2-yl)-2,6-dimethylmorpholine Hydrobromide
Structural Features :
- Core : 2,6-Dimethylmorpholine.
- Substituent : 4,5-Dihydroimidazol-2-yl group (basic heterocycle).
- Key Differences : The imidazoline ring introduces hydrogen-bonding capacity and basicity, absent in the dioxolane-containing compound.
Biological Activity
4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine is a compound that has garnered interest in various fields due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a morpholine ring substituted with a dioxolane moiety. Its molecular formula is and it possesses a molecular weight of approximately 225.31 g/mol. The presence of the dioxolane group is significant as it can influence the compound's solubility and interaction with biological targets.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that derivatives of morpholine can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways .
| Compound | Target Organism | Activity |
|---|---|---|
| Morpholine Derivative | E. coli | Inhibition of growth |
| Morpholine Derivative | S. aureus | Inhibition of biofilm formation |
Cytotoxicity
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways . The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (Cervical) | 15 | ROS generation |
| MCF-7 (Breast) | 20 | Caspase activation |
| A549 (Lung) | 18 | Apoptosis induction |
Neuroprotective Effects
Recent studies have explored the neuroprotective potential of morpholine derivatives. In animal models of neurodegenerative diseases, these compounds have shown promise in reducing neuronal damage and improving cognitive function . The proposed mechanism involves modulation of neurotransmitter levels and reduction of neuroinflammation.
Case Studies
- Case Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that a related morpholine derivative significantly reduced the viability of methicillin-resistant Staphylococcus aureus (MRSA) in vitro and in vivo models .
- Case Study on Cancer Cell Lines : In a study published in Cancer Letters, researchers reported that treatment with this compound led to a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting its potential as an anticancer agent .
Q & A
Q. What are the key challenges in synthesizing 4-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methyl]-2,6-dimethylmorpholine, and how can reaction conditions be optimized?
Synthesis optimization requires addressing steric hindrance from the dioxolane and morpholine substituents. A stepwise approach is recommended:
- Step 1 : Form the morpholine core via cyclization of chloroacetylmorpholine intermediates with dimethylamine derivatives, using methanol as a solvent (as seen in analogous morpholine syntheses) .
- Step 2 : Introduce the dioxolane moiety through nucleophilic substitution or coupling reactions. Ethyl acetate or THF are preferred solvents to enhance solubility of hydrophobic intermediates .
- Optimization : Apply statistical Design of Experiments (DoE) to minimize trial-and-error. For example, use factorial designs to evaluate temperature, catalyst loading, and solvent polarity effects on yield .
Q. What analytical techniques are most effective for characterizing this compound’s purity and stereochemistry?
- Purity : High-performance liquid chromatography (HPLC) with UV detection, validated against a reference standard (≥95% purity threshold) .
- Stereochemistry : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve diastereotopic protons and confirm stereocenters. Chiral column HPLC or circular dichroism (CD) can further validate enantiomeric excess .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₄H₂₅NO₃) and detect impurities .
Advanced Research Questions
Q. How can computational methods streamline reaction design and mechanistic studies for this compound?
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy barriers for key steps like cyclization or substituent addition. Software like Gaussian or ORCA can model transition states .
- Machine Learning : Train models on existing morpholine synthesis datasets to predict optimal catalysts or solvents. Tools like COMSOL Multiphysics integrate AI for real-time simulation adjustments .
- Mechanistic Insights : Molecular dynamics (MD) simulations can reveal solvent effects on reaction kinetics, particularly for polar aprotic solvents like DMF .
Q. How should researchers address contradictions in experimental data (e.g., yield discrepancies between computational predictions and lab results)?
Q. What methodologies are recommended for studying the compound’s environmental fate and toxicity, given limited ecotoxicological data?
- Degradation Studies : Use OECD 301B (Ready Biodegradability) tests to assess aerobic degradation in soil/water systems .
- QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC50 for aquatic organisms) via Quantitative Structure-Activity Relationship models, leveraging existing data for structurally similar morpholines .
- Adsorption Studies : Evaluate soil mobility using batch equilibrium experiments (e.g., OECD 106 guidelines) with varying organic carbon content .
Q. How can researchers design experiments to elucidate the compound’s biological activity or catalytic potential?
- High-Throughput Screening (HTS) : Use fragment-based libraries to test interactions with biological targets (e.g., enzymes) or catalytic surfaces .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities for protein targets, with buffer optimization to mitigate solubility issues .
- In Silico Docking : Combine molecular docking (AutoDock Vina) with MD simulations to prioritize high-probability targets .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
